N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the transition from G1 to S phase, halting DNA replication and cell division.
Result of Action
The primary result of the compound’s action is the inhibition of cell division . By blocking CDK2 activity, the compound prevents cells from progressing through the cell cycle, which could potentially lead to cell death or senescence.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other molecules could impact the compound’s absorption and distribution within the body.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-5-12(18-6-3-7-23(18,20)21)8-14(10)17-15(19)13-9-16-22-11(13)2/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMOJLEOBFRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.